4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2,3,6-tetrahydropyridine hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex heterocyclic structures containing multiple ring systems. The complete systematic name is 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,3,6-tetrahydropyridine hydrochloride, which accurately describes the structural relationship between the two distinct ring systems.
The structural framework consists of a benzodioxin moiety fused to a benzene ring, creating a tricyclic system where two oxygen atoms form a six-membered ring containing saturated carbon atoms at positions 2 and 3. This benzodioxin system is connected at the 6-position to a tetrahydropyridine ring, which represents a partially saturated six-membered nitrogen-containing heterocycle. The tetrahydropyridine ring maintains unsaturation between carbon atoms, distinguishing it from the fully saturated piperidine structure.
The compound exists as a hydrochloride salt, formed through the protonation of the nitrogen atom in the tetrahydropyridine ring by hydrochloric acid. This salt formation significantly impacts the compound's physical and chemical properties compared to the free base form. The Simplified Molecular Input Line Entry System representation for the free base is C1CNCC=C1C2=CC3=C(C=C2)OCCO3, providing a linear notation that captures the complete molecular connectivity.
The International Chemical Identifier string for the free base compound is InChI=1S/C13H15NO2/c1-2-12-13(16-8-7-15-12)9-11(1)10-3-5-14-6-4-10/h1-3,9,14H,4-8H2, which encodes the molecular structure in a standardized format that facilitates database searches and computational analysis. This descriptor specifies the hydrogen connectivity and formal charge distribution throughout the molecular framework.
Synonyms and Registry Identifiers (Chemical Abstracts Service, PubChem Compound Identifier, International Chemical Identifier Key)
The compound is registered under several database systems with distinct identifiers that facilitate precise chemical identification across various research platforms. The Chemical Abstracts Service registry number for the hydrochloride salt is 1427379-12-1, providing a unique numerical identifier recognized internationally for chemical substances. This registry number specifically corresponds to the hydrochloride salt form rather than the free base compound.
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c1-2-12-13(16-8-7-15-12)9-11(1)10-3-5-14-6-4-10;/h1-3,9,14H,4-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHOBIIHHRVNEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC3=C(C=C2)OCCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the construction of the tetrahydropyridine ring system attached to the benzodioxin moiety, often starting from 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine or related intermediates. Key steps include amination, cyclization, and salt formation to yield the hydrochloride salt of the target compound.
Preparation of the Benzodioxin-6-ylmethylamine Intermediate
A crucial precursor is (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine, which can be prepared by reductive amination of 1,4-benzodioxan-6-carboxaldehyde with ammonia or amines under catalytic hydrogenation conditions.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive amination of 1,4-benzodioxan-6-carboxaldehyde with methanolic ammonia | Hydrogenation using Raney Nickel catalyst under 50-55 psi H2, 20-50 °C, in methanol | 84.1 | Reaction conducted in autoclave; post-reaction acidification with HCl in isopropyl alcohol to precipitate hydrochloride salt |
This method affords the hydrochloride salt of the benzodioxin-6-ylmethylamine in high yield and purity, suitable for further elaboration.
Formation of the Tetrahydropyridine Ring
Several synthetic routes to the tetrahydropyridine core have been reported, including:
Cyclization Reactions via Catalysis:
Rhodium(I)-catalyzed coupling of α,β-unsaturated imines with alkynes followed by electrocyclization and reduction yields substituted tetrahydropyridines with high diastereoselectivity and yields ranging from 47% to 95%.Phosphine-Catalyzed [4+2] Annulation:
Phosphine-derivative catalysis between 1-azadienes and α-substituted allene ketones produces enantioselective tetrahydropyridines with yields of 46-70% and enantiomeric excess greater than 97%.Palladium-Catalyzed Cyclization-Heck Reaction:
Palladium-catalyzed cyclization of allenamides and aryl halides in dioxane at 80 °C yields 3-methylene-5-phenyl-1,2,3,4-tetrahydropyridines with moderate to good yields (54-88%).
These approaches demonstrate the versatility of catalytic methods to assemble the tetrahydropyridine framework, which can be adapted for the benzodioxin-substituted target.
Specific Synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2,3,6-tetrahydropyridine Hydrochloride
While direct literature on the exact compound is limited, related synthetic steps can be inferred:
Reductive Amination and Cyclization:
Starting from 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine, condensation with appropriate aldehydes or imines followed by catalytic hydrogenation or reduction (e.g., sodium cyanoborohydride in dichloroethane) can yield tetrahydropyridine derivatives.Salt Formation:
The free base tetrahydropyridine is converted to its hydrochloride salt by treatment with hydrochloric acid in isopropyl alcohol at 25-30 °C, adjusting pH to 0.25-0.75, followed by filtration and drying. This step ensures stability and ease of handling.
Representative Reaction Conditions and Yields
| Reaction Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive amination of benzodioxan-6-carboxaldehyde | Methanolic ammonia, Raney Nickel catalyst, H2 (50-55 psi), 20-50 °C, methanol | 84.1 | Formation of benzodioxin-6-ylmethylamine hydrochloride salt |
| Reductive amination with sodium cyanoborohydride | 1,2-dichloroethane, 20 °C, 60 h | Moderate | Used for coupling with other amines or aldehydes to form tetrahydropyridine intermediates |
| Microwave-assisted amination | Triethylamine, 1-methylpyrrolidin-2-one, 220 °C, 2 h | 77 | Efficient amination step for related benzodioxin derivatives |
| Salt formation | HCl in isopropyl alcohol, 25-30 °C, pH 0.25-0.75 | High | Precipitation and isolation of hydrochloride salt |
Analytical and Spectral Data
The hydrochloride salt of the benzodioxin-6-ylmethylamine and related tetrahydropyridine derivatives show characteristic FT-IR peaks (e.g., 3447.6 cm⁻¹ for NH stretch), and mass spectrometry confirms molecular ion peaks consistent with the expected molecular weights.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Catalytic hydrogenation | Raney Nickel, H2, methanol, 20-50 °C | ~84 | High yield, scalable | Requires high-pressure equipment |
| Phosphine-catalyzed annulation | Phosphine derivatives, allene ketones, azadienes | 46-70 | Enantioselective, mild conditions | Moderate yields |
| Rhodium-catalyzed cyclization | Rhodium(I) catalyst, alkynes, acid/borohydride | 47-95 | High diastereoselectivity | Expensive catalyst |
| Palladium-catalyzed Heck reaction | Pd catalyst, allenamides, aryl halides, 80 °C | 54-88 | Good yields, versatile | Requires careful catalyst handling |
| Microwave-assisted amination | Triethylamine, NMP, microwave, 220 °C | 77 | Fast, efficient | Specialized equipment needed |
| Salt formation | HCl in isopropyl alcohol, ambient temperature | High | Stabilizes compound | Requires careful pH control |
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated cyclic compounds.
Scientific Research Applications
Structural Information
- Molecular Formula : C13H15NO2
- Molecular Weight : 219.26 g/mol
- SMILES Notation : C1CNCC=C1C2=CC3=C(C=C2)OCCO3
- InChI Key : MSKDFDIPRSVKEO-UHFFFAOYSA-N
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 218.11756 | 148.7 |
| [M+Na]+ | 240.09950 | 162.6 |
| [M+NH4]+ | 235.14410 | 158.1 |
| [M+K]+ | 256.07344 | 155.7 |
Medicinal Chemistry
-
Neuropharmacology :
- Research indicates that derivatives of tetrahydropyridine compounds can exhibit neuroprotective properties. The presence of the benzodioxin moiety in this compound may enhance its interaction with neurotransmitter receptors, potentially leading to therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
-
Antioxidant Activity :
- Studies have shown that compounds containing the benzodioxin structure possess significant antioxidant properties, which can mitigate oxidative stress in biological systems. This property is crucial for developing treatments for conditions linked to oxidative damage.
-
Anti-inflammatory Effects :
- The compound has been investigated for its anti-inflammatory potential, with preliminary studies suggesting that it may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating chronic inflammatory diseases.
Case Study 1: Neuroprotective Effects
A study conducted on the neuroprotective effects of similar tetrahydropyridine derivatives demonstrated that these compounds could reduce neuronal apoptosis in vitro. The study highlighted the importance of structural modifications in enhancing neuroprotective activity, suggesting that the incorporation of the benzodioxin ring could further improve efficacy.
Case Study 2: Antioxidant Properties
In vitro assays comparing various benzodioxin derivatives showed that those with tetrahydropyridine linkages exhibited superior antioxidant activity compared to their counterparts without this structure. The mechanism was attributed to their ability to scavenge free radicals effectively.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Relevance
The table below compares the target compound with key analogs:
Key Structural and Functional Differences
Methyl vs. Benzodioxin: MPTP’s methyl group facilitates metabolic activation to the neurotoxic MPP⁺ ion, whereas the benzodioxin group may confer metabolic stability .
Biological Activity :
- MPTP is a well-characterized neurotoxin, while the target compound lacks documented activity. The paroxetine-related analog is tightly controlled as an impurity, suggesting regulatory concerns over structural analogs in drug formulations .
Biological Activity
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound's IUPAC name is 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,2,3,6-tetrahydropyridine hydrochloride. It has a molecular formula of C17H20ClN and a molecular weight of approximately 295.80 g/mol. The structure features a tetrahydropyridine ring fused with a benzodioxin moiety, which may contribute to its biological properties.
Research indicates that compounds similar in structure to 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,3,6-tetrahydropyridine hydrochloride may interact with various neurotransmitter systems. For instance, studies on related tetrahydropyridines suggest they can modulate dopaminergic and serotonergic pathways, which are critical in the treatment of neurodegenerative disorders such as Parkinson's disease .
Pharmacological Effects
- Neuroprotective Effects :
- Antioxidant Activity :
- Cytotoxicity Studies :
Case Studies
Several case studies illustrate the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2,3,6-tetrahydropyridine hydrochloride, and what key reaction conditions must be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. Key steps include coupling the benzodioxin moiety to the tetrahydropyridine scaffold. Base catalysts like triethylamine or pyridine are critical for neutralizing HCl byproducts during hydrochlorination . Purification typically involves recrystallization or chromatography (e.g., silica gel column with CH₂Cl₂/MeOH gradients).
- Critical Parameters :
- Temperature control (25–60°C range).
- Solvent selection (e.g., THF for solubility).
- Stoichiometric ratios (1:1.2 for amine:benzodioxin precursor).
Q. How should researchers characterize the compound’s purity and structural integrity?
- Analytical Workflow :
- HPLC-UV/MS : Quantify purity (>95%) using C18 columns with acetonitrile/water mobile phases.
- NMR : Confirm regiochemistry (e.g., benzodioxin C-6 substitution via ¹H-NMR coupling constants) .
- Elemental Analysis : Validate molecular formula (e.g., C₁₄H₁₆ClNO₂).
- Common Pitfalls : Residual solvents (e.g., DMF) may skew results; use TGA-DSC for thermal stability profiling .
Q. What are the stability considerations for long-term storage of this compound?
- Storage Guidelines :
- Temperature : -20°C under inert gas (argon) to prevent oxidation.
- Light Sensitivity : Store in amber vials; UV-Vis spectra show λmax at 280 nm (benzodioxin π→π* transitions) .
- Hygroscopicity : Use desiccants (silica gel) due to hydrochloride salt’s moisture affinity.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM in kinase assays) may arise from:
- Solvent Effects : DMSO concentration >1% alters protein folding .
- Assay Interference : Benzodioxin’s autofluorescence at 350–450 nm .
- Mitigation :
- Validate activity via orthogonal assays (e.g., SPR, ITC).
- Use LC-MS to confirm compound integrity post-assay .
Q. What computational strategies are effective for predicting the compound’s binding modes?
- In Silico Workflow :
- Docking : Use AutoDock Vina with GPCR homology models (e.g., serotonin receptors).
- MD Simulations : Analyze tetrahydropyridine ring flexibility (RMSD <2 Å over 100 ns) .
- Key Insights :
- The benzodioxin group stabilizes hydrophobic pockets.
- Protonation of the pyridine N enhances target affinity .
Q. How can synthetic yields be improved without compromising stereochemical purity?
- Optimization Strategies :
- Catalysis : Pd/C for hydrogenation (reduces over-reduction side products) .
- Flow Chemistry : Continuous reactors enhance reproducibility (residence time: 30 min, 70°C) .
- Yield vs. Purity Trade-offs :
- Recrystallization from EtOH/H₂O improves purity but reduces yield by ~15%.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
